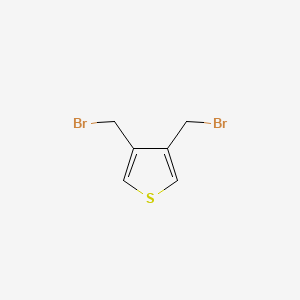

3,4-Bis(bromomethyl)thiophene

Description

Contextual Significance of Thiophene (B33073) Derivatives in Contemporary Research

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, drawing significant interest from researchers due to their wide-ranging applications. nih.govnih.govresearchgate.net These sulfur-containing heterocycles are fundamental units in numerous molecules with notable pharmacological properties and are key precursors for the pharmaceutical and agrochemical industries. nih.govresearchgate.net

The scientific community's focus on thiophene-based compounds stems from their diverse biological activities, which include anti-cancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govnih.gov Furthermore, thiophene derivatives are integral to the field of materials science, where they are used to develop organic semiconductors, conductive polymers, and materials for optical and electronic applications. smolecule.commdpi.comresearcher.life The unique electronic properties and the potential for functionalization make the thiophene scaffold a versatile platform for designing novel materials and therapeutic agents. smolecule.comnih.gov

Role of Bis(halomethyl)thiophene Moieties as Versatile Synthetic Precursors

The presence of two halomethyl groups, such as the bromomethyl groups in 3,4-Bis(bromomethyl)thiophene, confers significant reactivity upon the molecule. rsc.org These moieties serve as highly versatile handles for a variety of chemical transformations. The bromine atoms are excellent leaving groups, facilitating nucleophilic substitution reactions. smolecule.com This allows for the introduction of a wide range of functional groups by reacting the compound with various nucleophiles. crossref.org

This reactivity is central to its role as a precursor in constructing more elaborate molecular architectures. For instance, bis(halomethyl)aryl compounds are used in S-alkylation reactions to create bridged peptides for therapeutic applications. nih.gov In a similar vein, the reaction of 3,4-bis(bromomethyl) derivatives with nucleophiles is a key step in the synthesis of fused heterocyclic systems and macrocycles. crossref.orgnih.govresearchgate.net The dual reactive sites enable participation in cross-coupling reactions, nucleophilic substitutions, and polymerizations, making these compounds valuable intermediates for creating complex organic molecules.

Scope and Impact of Academic Research on this compound

Academic research on this compound highlights its importance as a versatile precursor for a variety of complex chemical structures. Its unique positioning of two reactive bromomethyl groups allows for diverse synthetic pathways. smolecule.com A significant area of research involves its use in the synthesis of thiophenophanes, which are cyclophanes containing a thiophene ring. acgpubs.org These molecules are of considerable interest for studying π-π interactions and for their potential as inclusion hosts and optical materials. acgpubs.org

Furthermore, this compound and its thieno[2,3-b]thiophene (B1266192) analogue serve as precursors for novel bis-heterocyclic compounds, such as bis(quinoxalines) and bis(dihydrooxadiazoles), which are explored for their potential biological activities. wiley.comcu.edu.egacs.org In materials science, derivatives of this compound are investigated for the development of organic semiconductors and conductive polymers due to their favorable electronic properties. smolecule.com The ability to use this compound as a building block for larger, conjugated systems makes it a valuable tool in the ongoing development of advanced materials. acs.org

Table 2: Key Research Applications of this compound

| Application Area | Description of Research |

|---|---|

| Cyclophane Synthesis | Used as a key starting material for the synthesis of metacyclo1thiophenophanes, which are studied for their unique structural and electronic properties. acgpubs.org |

| Heterocycle Synthesis | Serves as a versatile precursor for creating novel bis-heterocyclic systems like bis(triazolothiadiazines) and bis(quinoxalines). wiley.comcu.edu.eg |

| Materials Science | Employed in the development of organic semiconductors and conductive polymers due to its electronic characteristics. smolecule.comacs.org |

| Medicinal Chemistry | Investigated as a building block for synthesizing compounds with potential antimicrobial and anticancer properties. smolecule.com |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiophene |

| 3,4-dibromo-2,5-bis(bromomethyl)thiophene acgpubs.org |

| 1,3-bis(mercaptomethyl)benzene acgpubs.org |

| 12,13-dibromo smolecule.commetacyclo1thiophenophane acgpubs.org |

| Phenylboronic acid acgpubs.org |

| 12,13-Diphenylmetacyclo1thiophenophane acgpubs.org |

| 3,4-bis(chloromethyl)-2,5-dimethylthiophene nih.gov |

| 3,4-bis(bromomethyl)-2,5-dimethylthiophene nih.gov |

| Meldrum's acid nih.gov |

| Acetone nih.gov |

| tert-butyl alcohol nih.gov |

| 4,4'-bis-bromomethyl-biphenyl nih.gov |

| 6,6'-bis-bromomethyl-[3,3']-bipyridine nih.gov |

| 1,2-bis(bromomethyl)benzene nih.gov |

| 1,3-bis(bromomethyl)benzene nih.gov |

| 1,4-bis(bromomethyl)benzene nih.gov |

| 1,3,5-tris(bromomethyl)benzene nih.gov |

| Ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate rsc.org |

| Triethyl phosphite (B83602) rsc.org |

| Diethyl 3,4-bis(bromomethyl)thieno[2,3-b]thiophene-2,5-dicarboxylate researchgate.net |

| Salicylaldehyde researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C6H6Br2S |

|---|---|

Molecular Weight |

269.99 g/mol |

IUPAC Name |

3,4-bis(bromomethyl)thiophene |

InChI |

InChI=1S/C6H6Br2S/c7-1-5-3-9-4-6(5)2-8/h3-4H,1-2H2 |

InChI Key |

MOTMSUVHBANQJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CS1)CBr)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 3,4 Bis Bromomethyl Thiophene and Its Functionalized Derivatives

Direct Bromination Strategies

The most straightforward approach to 3,4-bis(bromomethyl)thiophene involves the direct bromination of the methyl groups of a suitable precursor, most commonly 3,4-dimethylthiophene (B1217622). This transformation is typically achieved through a free radical substitution mechanism.

Radical Bromination of Alkyl-Substituted Thiophene (B33073) Precursors

The free-radical bromination of 3,4-dimethylthiophene is the most common and direct method for the synthesis of this compound. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. masterorganicchemistry.com The choice of initiator and solvent is crucial for achieving high yields and minimizing side reactions.

A well-established procedure for the analogous mono-bromination of 3-methylthiophene (B123197) to 3-(bromomethyl)thiophene (B1268036) provides a strong model for the dibromination of 3,4-dimethylthiophene. orgsyn.org In this type of reaction, a solution of the alkyl-substituted thiophene and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a non-polar solvent like benzene (B151609) or carbon tetrachloride is brought to reflux. orgsyn.orgwisdomlib.org NBS is then added portionwise to maintain a low concentration of bromine in the reaction mixture, which favors benzylic bromination over electrophilic addition to the thiophene ring. masterorganicchemistry.comlibretexts.org The reaction proceeds via a free-radical chain mechanism, initiated by the homolytic cleavage of the initiator to form radicals. chemistrysteps.com These radicals then abstract a hydrogen atom from one of the methyl groups of 3,4-dimethylthiophene, generating a resonance-stabilized thienylmethyl radical. chemistrysteps.comlibretexts.org This radical then reacts with a bromine source, typically Br2 generated in situ from the reaction of HBr with NBS, to form the bromomethyl group and a bromine radical, which continues the chain reaction. masterorganicchemistry.comlibretexts.org

Table 1: Representative Conditions for Radical Bromination of Alkyl-Substituted Thiophenes This table is generated based on analogous reactions and typical conditions for benzylic bromination.

| Precursor | Brominating Agent | Initiator | Solvent | Temperature | Yield |

| 3,4-Dimethylthiophene | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Benzene | Reflux | Good to Excellent |

| 3,4-Dimethylthiophene | N-Bromosuccinimide (NBS) | AIBN | Carbon Tetrachloride | Reflux | Good to Excellent |

Investigations into Regioselectivity and Reaction Control

While the benzylic protons of the methyl groups on the thiophene ring are preferentially abstracted due to the formation of a resonance-stabilized radical, controlling the regioselectivity to obtain the desired this compound without side products can be challenging. chemistrysteps.comgla.ac.uk Over-bromination can lead to the formation of 3-(dibromomethyl)-4-(bromomethyl)thiophene or even more highly brominated species. Conversely, incomplete reaction will result in a mixture of the starting material, the mono-brominated intermediate 3-(bromomethyl)-4-methylthiophene, and the desired product.

Careful control of the stoichiometry of NBS is critical. Using approximately two equivalents of NBS per equivalent of 3,4-dimethylthiophene is necessary to achieve dibromination. The portionwise addition of NBS helps to maintain a low and steady concentration of the brominating agent, which can improve selectivity. orgsyn.org Furthermore, the reaction should be monitored closely, for instance by gas chromatography, to determine the optimal reaction time for maximizing the yield of the desired product. gla.ac.uk

Another potential side reaction is the electrophilic bromination of the thiophene ring itself at the 2- and 5-positions, which are highly activated. orgsyn.org Maintaining a very low concentration of molecular bromine, which is facilitated by the use of NBS, is key to suppressing this competing reaction pathway. masterorganicchemistry.com The choice of a non-polar solvent also disfavors the ionic pathway of electrophilic aromatic substitution. stackexchange.com

Multi-Step Synthesis Approaches

Multi-step synthetic routes offer an alternative to direct bromination, often providing better control over the final structure and avoiding issues with regioselectivity. These methods typically involve the synthesis of a thiophene derivative with functional groups at the 3- and 4-positions that can be subsequently converted to bromomethyl groups.

Sequential Halogenation and Substituent Introduction

One multi-step approach involves the initial halogenation of the thiophene ring, followed by the introduction of the desired side chains. For example, starting from 3,4-dibromothiophene, one could envision a sequence of metal-halogen exchange reactions followed by the introduction of hydroxymethyl groups. scispace.com These diol intermediates, such as 3,4-bis(hydroxymethyl)thiophene, can then be converted to the corresponding dibromide.

A relevant example is the synthesis of 3,4-dibromo-2,5-bis(bromomethyl)thiophene. kyushu-u.ac.jp In this reported synthesis, 3,4-dibromo-2,5-bis(hydroxymethyl)thiophene is treated with 47% hydrobromic acid in the presence of concentrated sulfuric acid to afford the desired bis(bromomethyl) derivative in 84% yield. kyushu-u.ac.jp This demonstrates the feasibility of converting a diol to a dibromide on a substituted thiophene ring. Reagents such as phosphorus tribromide (PBr3) are also commonly used for the conversion of alcohols to alkyl bromides and would likely be effective for this transformation as well. masterorganicchemistry.comreddit.com

Table 2: Potential Multi-Step Synthesis of this compound This table outlines a plausible synthetic sequence based on known chemical transformations.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Thiophene-3,4-dicarboxylic acid | 1. SOCl2, reflux; 2. NaBH4, THF | 3,4-Bis(hydroxymethyl)thiophene |

| 2 | 3,4-Bis(hydroxymethyl)thiophene | PBr3, diethyl ether, 0 °C to rt | This compound |

| 3 | 3,4-Bis(hydroxymethyl)thiophene | HBr (48% aq.), reflux | This compound |

Indirect Synthetic Pathways via Thiophene Ring Derivatization

Indirect pathways involve the construction of the thiophene ring with the desired substitution pattern already in place or with precursors that can be easily converted to the target functional groups. Ring-closing reactions are a powerful tool in this regard. researchgate.netacs.orgorganic-chemistry.org For instance, a suitably substituted 1,4-dicarbonyl compound can undergo reaction with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, in a Paal-Knorr type synthesis to form the thiophene ring.

Another elegant approach to 3,4-disubstituted thiophenes involves an intermolecular cycloaddition–cycloreversion reaction between a disubstituted acetylene (B1199291) and a thiazole (B1198619) derivative. rsc.org This method allows for the direct construction of a 3,4-disubstituted thiophene ring, which could potentially be designed to carry precursors for the bromomethyl groups.

Catalytic and Advanced Preparative Techniques

Modern synthetic chemistry has seen the development of catalytic and other advanced methods that can offer milder reaction conditions, higher selectivity, and improved sustainability. While specific applications of these techniques to the synthesis of this compound are not extensively documented, several promising methodologies exist for benzylic bromination and thiophene functionalization.

Visible-light-induced radical processes have emerged as a powerful tool for C-H functionalization. rsc.org For example, the benzylic bromination of a 4-methylthiophene derivative has been successfully achieved using HBr as the bromine source and H2O2 as the oxidant under visible light irradiation. rsc.org This method offers a greener alternative to traditional methods that use stoichiometric amounts of brominating agents and potentially hazardous solvents. Photocatalytic methods using organic dyes, such as erythrosine B, have also been shown to activate NBS for the bromination of arenes and heteroarenes under mild conditions, favoring electrophilic substitution but also demonstrating the potential for diverting reactivity towards radical pathways under specific conditions. nih.gov

Photochemical benzylic bromination in continuous flow reactors has also been explored, offering advantages in terms of safety, scalability, and precise control over reaction parameters. rsc.orgresearchgate.net The use of reagents like BrCCl3 under photochemical conditions in a flow system has been shown to be effective for the benzylic bromination of electron-rich aromatic substrates. rsc.org These advanced techniques hold promise for the efficient and selective synthesis of this compound.

Metal-Catalyzed Synthetic Routes

While direct metal-catalyzed routes for the synthesis of this compound from 3,4-dimethylthiophene are not extensively documented, metal-catalyzed reactions play a crucial role in the synthesis of its precursors and derivatives. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, are instrumental in constructing the 3,4-disubstituted thiophene core, which can then be further functionalized.

For instance, the synthesis of various 3,4-disubstituted thiophenes can be achieved through palladium-catalyzed cross-coupling reactions of 3,4-dihalothiophenes with appropriate organometallic reagents. These disubstituted thiophenes, bearing functionalities amenable to subsequent conversion to bromomethyl groups, serve as key intermediates.

One potential, though less direct, metal-catalyzed approach involves the palladium-catalyzed carbonylation of appropriate precursors to introduce carbonyl functionalities at the 3 and 4 positions. These can then be reduced and subsequently converted to the desired bromomethyl groups.

Although direct catalytic bromomethylation of the methyl groups of 3,4-dimethylthiophene is not a well-established method, the exploration of transition metal catalysts, such as those based on rhodium or copper, could offer potential avenues for future research in achieving this transformation with high selectivity and efficiency. The development of such a direct route would represent a significant advancement in the synthesis of this important thiophene derivative.

| Reaction Type | Catalyst | Substrates | Product Type | Potential Relevance |

|---|---|---|---|---|

| Suzuki Coupling | Palladium complexes (e.g., Pd(PPh₃)₄) | 3,4-Dihalothiophene, Organoboron reagents | 3,4-Diaryl- or 3,4-dialkylthiophenes | Synthesis of precursors with functional groups for conversion to -CH₂Br |

| Stille Coupling | Palladium complexes | 3,4-Dihalothiophene, Organotin reagents | 3,4-Disubstituted thiophenes | Versatile method for introducing various side chains |

| Kumada Coupling | Nickel or Palladium complexes | 3,4-Dihalothiophene, Grignard reagents | 3,4-Dialkylthiophenes | Formation of C-C bonds to build the thiophene core |

Exploration of Alternative Reagents and Conditions

The most common method for the synthesis of this compound involves the radical bromination of 3,4-dimethylthiophene using N-bromosuccinimide (NBS) as the brominating agent. This reaction is typically initiated by a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene under reflux conditions.

However, due to the toxicity and environmental concerns associated with chlorinated solvents, researchers have explored alternative reaction conditions. These include the use of less hazardous solvents and different initiation methods. For example, photo-initiated bromination using NBS can sometimes offer improved selectivity.

Alternative brominating reagents to NBS have also been investigated for benzylic brominations in general, although their specific application to 3,4-dimethylthiophene is not widely reported. These reagents could potentially offer different reactivity profiles and selectivities.

The reaction conditions for the NBS bromination of 3,4-dimethylthiophene are critical and require careful control to achieve the desired dibrominated product while minimizing side reactions.

| Reagent | Initiator | Solvent | Typical Conditions | Notes |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide or AIBN | Carbon Tetrachloride (CCl₄) | Reflux | Traditional method, solvent is toxic |

| N-Bromosuccinimide (NBS) | UV light | Benzene or other non-polar solvents | Photochemical reaction | May offer different selectivity |

Synthetic Challenges and Process Optimization

The synthesis of this compound is not without its challenges. The primary difficulties lie in achieving high selectivity for the desired dibrominated product and preventing the formation of polymeric byproducts.

Addressing Selectivity Issues in Bifunctionalization

A significant challenge in the synthesis of this compound is controlling the degree of bromination. The reaction can potentially yield a mixture of the starting material, the mono-brominated intermediate (3-bromomethyl-4-methylthiophene), the desired di-brominated product, and even over-brominated species where bromine is introduced onto the thiophene ring itself.

Achieving high selectivity for the dibrominated product requires careful optimization of the reaction parameters. Key factors that influence selectivity include:

Stoichiometry of NBS: Using a precise molar equivalent of NBS is crucial. An excess can lead to over-bromination, while an insufficient amount will result in incomplete reaction and a mixture of products.

Reaction Time: Monitoring the reaction progress and stopping it at the optimal time is essential to maximize the yield of the desired product and minimize the formation of byproducts.

Temperature: The reaction temperature influences the rate of reaction and can also affect selectivity.

Careful control of these parameters is necessary to navigate the delicate balance between achieving complete conversion of the starting material and preventing the formation of undesirable side products.

Strategies for Minimizing Undesired Polymerization during Synthesis

Thiophene and its derivatives, particularly those with reactive functional groups like bromomethyl, are susceptible to polymerization, especially under radical conditions or in the presence of acid catalysts. The synthesis of this compound can be plagued by the formation of insoluble, intractable polymeric materials, which significantly reduces the yield of the desired monomer.

Several strategies can be employed to minimize or prevent this undesired polymerization:

Use of Inhibitors: The addition of radical inhibitors or stabilizers can help to quench the radical chain reactions that lead to polymerization.

Control of Reaction Conditions: Maintaining a moderate reaction temperature and minimizing exposure to light can help to reduce the rate of polymerization.

Purification and Storage: The crude product should be purified promptly to remove any acidic impurities that could catalyze polymerization. The purified this compound should be stored in a cool, dark place, often with the addition of a stabilizer, to prevent degradation and polymerization over time.

Solvent Choice: The choice of solvent can also influence the extent of polymerization. Non-polar, aprotic solvents are generally preferred.

By implementing these strategies, it is possible to significantly improve the yield and purity of this compound and ensure its stability for subsequent applications.

Reactivity and Reaction Mechanisms of 3,4 Bis Bromomethyl Thiophene

Nucleophilic Substitution Reactions

The carbon-bromine bonds in the bromomethyl substituents are polarized, rendering the methylene (B1212753) carbons electrophilic and thus prime targets for attack by nucleophiles. These reactions typically proceed via a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile attacks the carbon atom, leading to the displacement of the bromide ion as the leaving group. This reactivity allows for the facile introduction of a wide range of functional groups onto the thiophene (B33073) scaffold.

Oxygen-based nucleophiles readily react with substrates containing bromomethyl groups to form ethers, esters, or alcohols. Investigations into the reactivity of analogous compounds, such as 3,4-dibromo-2,5-bis(chloromethyl)thiophene, have shown that these reactions proceed efficiently.

Hydrolysis: The reaction with water or hydroxide (B78521) ions leads to the substitution of the bromine atoms with hydroxyl groups, yielding the corresponding diol, 3,4-bis(hydroxymethyl)thiophene. This transformation is a fundamental example of converting an alkyl halide to an alcohol.

Acetoxymethylation: Treatment with acetate (B1210297) sources, such as sodium acetate, results in the formation of the corresponding diacetate ester. This process, known as acetoxymethylation, has been shown to proceed in good yield for related thiophene derivatives kyushu-u.ac.jp.

Table 1: Reactions of a 3,4-Bis(halomethyl)thiophene Analog with Oxygen Nucleophiles Based on reactions of 3,4-dibromo-2,5-bis(chloromethyl)thiophene kyushu-u.ac.jp

| Reaction | Nucleophile | Product | Yield Range |

|---|---|---|---|

| Hydrolysis | H₂O / OH⁻ | 3,4-bis(hydroxymethyl)thiophene derivative | Good (62-88%) |

| Acetoxymethylation | CH₃COO⁻ | 3,4-bis(acetoxymethyl)thiophene derivative | Good (62-88%) |

Nitrogen-containing nucleophiles, such as primary, secondary, and tertiary amines, are effective reactants for the substitution of the bromine atoms in 3,4-bis(bromomethyl)thiophene. These reactions lead to the formation of various aminomethyl derivatives and ammonium (B1175870) salts.

Amines: Aliphatic amines, including dimethylamine, pyrrolidine, piperidine, and morpholine, have been shown to react with related bis(halomethyl)thiophenes to produce the corresponding bis(aminomethyl)thiophenes in yields ranging from 40% to 96% kyushu-u.ac.jp.

Pyridines: The reaction with pyridine (B92270), a tertiary amine, leads to the formation of pyridinium (B92312) salts. Depending on the stoichiometry of the pyridine used, either the mono- or bis-pyridinium salt can be formed kyushu-u.ac.jp. This quaternization reaction is a common application for reactive alkyl halides.

Table 2: Reactions of a 3,4-Bis(halomethyl)thiophene Analog with Nitrogen Nucleophiles Based on reactions of 3,4-dibromo-2,5-bis(chloromethyl)thiophene kyushu-u.ac.jp

| Nucleophile | Product Type | Yield Range |

|---|---|---|

| Dimethylamine | Bis(aminomethyl)thiophene | 40-96% |

| Pyrrolidine | Bis(aminomethyl)thiophene | 40-96% |

| Piperidine | Bis(aminomethyl)thiophene | 40-96% |

| Morpholine | Bis(aminomethyl)thiophene | 40-96% |

| Pyridine | Mono- and Bis-pyridinium salts | - |

Sulfur-based nucleophiles are also highly reactive towards this compound. The reaction with thiocyanate (B1210189) ions (SCN⁻) is a notable example, leading to the formation of bis(thiocyanomethyl)thiophenes. This thiocyanomethylation reaction has been demonstrated to proceed efficiently for analogous structures, affording the desired product in good yields kyushu-u.ac.jp.

Cross-Coupling Methodologies

The C(sp³)–Br bonds in this compound possess reactivity analogous to benzylic halides, making them suitable electrophilic partners in various palladium-catalyzed cross-coupling reactions. These methodologies are powerful tools for the formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. While more common for aryl halides, the coupling of benzylic halides is also well-established. nih.govnih.govnih.gov The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

The application of this methodology to benzylic bromides has been demonstrated with various arylboronic acids and potassium aryltrifluoroborates. nih.govnih.govnih.gov The oxidative addition of the C-Br bond to the Pd(0) catalyst is a key step, which is generally slower for benzylic halides compared to aryl halides. nih.gov Despite this, the reaction provides an effective route to synthesize diarylmethane structures and their heterocyclic analogues. nih.gov While specific investigations focused solely on this compound are not extensively detailed, the known reactivity of this class of compounds suggests its viability as a substrate in Suzuki-Miyaura cross-coupling.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Benzylic Bromides

| Component | Example | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂ | nih.govnih.gov |

| Ligand | JohnPhos or dppf | nih.govnih.gov |

| Base | K₂CO₃ or Cs₂CO₃ | nih.govnih.gov |

| Solvent | DMF or THF/H₂O | nih.govnih.gov |

| Boron Reagent | Arylboronic acid or Potassium aryltrifluoroborate | nih.govnih.gov |

| Temperature | 77-140 °C (Microwave or conventional heating) | nih.govnih.gov |

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound, catalyzed by palladium. organic-chemistry.orgwikipedia.org It is a versatile C-C bond-forming reaction with few limitations on the coupling partners. organic-chemistry.org The mechanism is similar to other palladium-catalyzed cross-couplings. wikipedia.org While broadly applicable to various halides, its specific use with this compound is not widely documented in the literature.

Kumada Coupling: The Kumada coupling reaction creates carbon-carbon bonds by reacting a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods reported. wikipedia.org The reaction has been successfully applied to benzylic bromides, although side reactions like β-hydride elimination can be a challenge. The use of specific ligands, such as Xantphos, has been shown to minimize these undesired pathways and allow for efficient coupling with aryl and alkenyl Grignard reagents. organic-chemistry.org The Kumada coupling is particularly useful in the synthesis of polythiophenes and other polymers. wikipedia.org

Exploration of Other Transition Metal-Catalyzed Cross-Couplings

While Suzuki, Stille, and Sonogashira reactions are common, the reactivity of the bromomethyl groups in this compound also allows for other significant transition metal-catalyzed cross-coupling reactions. These reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds, extending the molecular complexity of the thiophene core.

Palladium-catalyzed methodologies, in particular, are effective for creating new C-C bonds. nih.gov For instance, Kumada coupling, which utilizes Grignard reagents, and Negishi coupling, employing organozinc reagents, can be adapted for the functionalization of the bromomethyl positions. These reactions typically proceed via an oxidative addition of the palladium(0) catalyst into the carbon-bromine bond, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product.

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and economical alternative to palladium-based systems. bris.ac.uk These reactions can effectively couple alkyl halides with organoboron reagents, suggesting their applicability to this compound for the formation of new C-C bonds under milder conditions. bris.ac.uk Furthermore, nickel-catalyzed cross-couplings, such as those for C-N bond formation, present a viable route for introducing nitrogen-based functional groups, expanding the potential applications of the resulting thiophene derivatives in materials science and medicinal chemistry. mit.edu

The table below summarizes various transition metal-catalyzed cross-coupling reactions applicable to substrates like this compound.

| Coupling Reaction | Catalyst System (Example) | Reactant | Bond Formed |

| Kumada Coupling | NiCl₂(dppp) | R-MgX | C-C |

| Negishi Coupling | Pd(PPh₃)₄ | R-ZnX | C-C |

| Buchwald-Hartwig | Pd₂(dba)₃ / Ligand | R₂NH | C-N |

| Iron-Catalyzed | FeCl₃ / TMEDA | Ar-B(OR)₂ | C-C |

Intramolecular Cyclization and Annulation Reactions

The proximate and reactive bromomethyl groups on the thiophene ring make this compound an ideal precursor for intramolecular cyclization and annulation reactions, leading to the formation of rigid, fused heterocyclic systems.

Formation of Fused Heterocyclic Ring Systems (e.g., Cyclopenta[c]thiophenes, Thieno[2,3-b]thiophenes)

Intramolecular cyclization of this compound can be induced under various conditions to generate fused ring structures. For example, reductive cyclization mediated by metals like palladium can lead to the formation of a new C-C bond between the two methyl carbons, resulting in a dihydrocyclopenta[c]thiophene system. nih.gov Subsequent aromatization can yield the fully conjugated cyclopenta[c]thiophene.

These cyclization reactions are driven by the formation of a stable, fused aromatic system. The reaction mechanisms can vary, from metal-mediated reductive elimination to radical cyclizations initiated by reagents like tributyltin hydride. nih.gov Such strategies are instrumental in creating complex, polycyclic aromatic structures with unique electronic and photophysical properties. nih.gov The synthesis of these fused systems is of significant interest for applications in organic electronics.

Reactions with Activated Methylene Compounds for Ring Closure

A powerful strategy for constructing fused rings involves the reaction of this compound with nucleophiles containing activated methylene groups. Compounds such as diethyl malonate, ethyl cyanoacetate, or malononitrile (B47326) can act as C-nucleophiles in the presence of a base. The reaction proceeds via a tandem nucleophilic substitution.

First, one of the bromomethyl groups is attacked by the enolate of the activated methylene compound. This is followed by an intramolecular substitution where the newly formed carbanion attacks the remaining bromomethyl group, closing the ring. This method provides a straightforward route to thiophene derivatives fused with a five, six, or seven-membered ring, depending on the nature of the activated methylene compound used. This approach is highly versatile for creating a library of novel heterocyclic compounds.

Polymerization and Oligomerization Mechanisms

This compound serves as a valuable monomer for the synthesis of functionalized polymers and oligomers. The resulting materials often possess interesting electronic and optical properties suitable for various applications.

Dimerization Pathways Leading to Bis(thiophene) Derivatives

Under specific conditions, this compound can undergo dimerization to form bis(thiophene) derivatives. One common pathway involves a Wurtz-type coupling, where a reducing agent, such as a low-valent metal, facilitates the formation of a C-C bond between two molecules.

Another potential pathway is through the formation of a thiacyclophane. researchgate.net In this process, two thiophene units are linked by two bridges formed from the bromomethyl groups, often involving a sulfur-containing linker. The concentration of the reactants can influence whether dimerization or higher-order cyclization occurs. researchgate.net These dimerization reactions are fundamental steps that can also lead to the formation of larger oligomeric structures.

Controlled Polymerization Techniques for Functionalized Polythiophenes

The synthesis of well-defined, functionalized polythiophenes is critical for optimizing their performance in electronic devices. Controlled polymerization techniques allow for precise control over molecular weight, polydispersity, and regioregularity. scholaris.ca While polymerization often occurs through the 2 and 5 positions of the thiophene ring, the bromomethyl groups at the 3 and 4 positions can be used to create different polymer architectures.

One approach involves converting the bromomethyl groups into other functionalities that can then participate in controlled polymerization. For instance, they can be transformed into vinyl groups, allowing for polymerization via methods like ADMET (Acyclic Diene Metathesis).

Alternatively, the bromomethyl groups themselves can be the site of polymerization. For example, reaction with a bis-nucleophile can lead to step-growth polymerization, forming polyesters, polyethers, or other functional polymers where the thiophene unit is part of the polymer backbone. Techniques like catalyst-transfer polymerization (CTP) and direct arylation polymerization (DArP) have been developed to afford precise control over the synthesis of conjugated polymers derived from various thiophene monomers. scholaris.caelsevierpure.com These methods are crucial for producing materials with reproducible and optimized electronic properties. cmu.edursc.org

The following table outlines key controlled polymerization techniques relevant to thiophene-based monomers.

| Polymerization Technique | Catalyst/Initiator (Example) | Key Features |

| Grignard Metathesis (GRIM) | Ni(dppp)Cl₂ | High regioregularity, chain-growth mechanism. cmu.edu |

| Kumada Catalyst-Transfer | Ni(dppp)Cl₂ | Living chain-growth, controlled molecular weight. scholaris.ca |

| Direct Arylation Polycondensation (DArP) | Palladium catalysts | Atom-economical, avoids organometallic intermediates. elsevierpure.com |

Applications of 3,4 Bis Bromomethyl Thiophene As a Precursor in Materials Science

Building Blocks for Advanced Conductive Polymers

3,4-Bis(bromomethyl)thiophene holds significant potential as a fundamental building block for the synthesis of advanced conductive polymers. The reactivity of the two bromomethyl groups allows for the extension of the polymer chain and the introduction of various side chains, which can be engineered to control the polymer's solubility, morphology, and electronic characteristics.

While direct polymerization of this compound is not the most common route to high-performance conductive polymers, its functional groups are key to creating tailored monomers for subsequent polymerization. The bromomethyl groups can be converted into a variety of other functional groups, which then allows for the synthesis of substituted polythiophenes with desirable properties for organic electronics. For instance, the introduction of alkyl or alkoxy side chains at the 3- and 4-positions of the thiophene (B33073) ring is a well-established strategy to enhance the solubility and processability of polythiophenes, which are otherwise often intractable. acs.org

The synthesis of regioregular polythiophenes, where the substituted thiophene units are coupled in a consistent head-to-tail manner, is crucial for achieving high charge carrier mobility. nih.gov This is typically achieved through transition metal-catalyzed cross-coupling reactions, such as Kumada, Stille, and Suzuki couplings. nih.govpkusz.edu.cn Monomers derived from this compound can be designed to participate in these polymerization methods, leading to polymers with a well-defined structure essential for efficient charge transport in devices like organic field-effect transistors (OFETs). The ability to introduce diverse substituents allows for the fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing the performance of organic electronic devices.

Table 1: Representative Properties of Substituted Polythiophenes for Organic Electronics

| Polymer | Regioregularity | Charge Carrier Mobility (cm²/Vs) | Application |

|---|---|---|---|

| Regioregular poly(3-hexylthiophene) (P3HT) | >95% | 0.01 - 0.1 | OFETs, Organic Photovoltaics |

| Poly[(4,4-bis(2-ethylhexyl)cyclopenta-[2,1-b:3,4-b′]dithiophene)-2,6-diyl-alt-[2,1,3-benzothiadiazole-4,7-diyl]] (PCPDTBT) | N/A | ~0.001 - 0.01 | Organic Photovoltaics |

Note: This table presents data for well-studied substituted polythiophenes to illustrate the typical properties that can be achieved through side-chain engineering, a strategy applicable to derivatives of this compound.

The bifunctional nature of this compound makes it a candidate for integration into conjugated polymer networks. The two reactive bromomethyl sites can be utilized to form cross-links between linear conjugated polymer chains, leading to the formation of a three-dimensional network structure. Such cross-linked networks can exhibit improved thermal stability, morphological stability, and solvent resistance compared to their linear counterparts. These properties are highly desirable for the fabrication of robust organic electronic devices.

The synthesis of these networks can be achieved through various chemical or electrochemical polymerization techniques. acs.org For example, monomers derived from this compound can be copolymerized with other multifunctional monomers to create microporous polymer networks with high surface areas. acs.org These porous materials have potential applications in gas storage, separation, and catalysis, in addition to their use in electronic devices.

Development of Organic Semiconductors and Optoelectronic Materials

The thiophene moiety is a cornerstone in the design of organic semiconductors due to its electron-rich nature and its ability to support efficient charge transport. pkusz.edu.cn this compound serves as a versatile starting material for the synthesis of novel organic semiconductors and optoelectronic materials.

Electroluminescent polymers are the active materials in polymer light-emitting diodes (PLEDs), a key technology for solid-state lighting and displays. Polythiophenes are known to be effective light-emitting materials, with their emission color tunable by modifying the chemical structure. researchgate.net By functionalizing the bromomethyl groups of this compound, it is possible to create monomers that, when polymerized, yield electroluminescent polymers with specific emission characteristics.

For instance, copolymerization of thiophene derivatives with other aromatic units, such as fluorene or benzothiadiazole, is a common strategy to tune the emission color and improve the efficiency of PLEDs. pkusz.edu.cnsci-hub.se The reactive sites on this compound provide the chemical handles needed to incorporate such diverse structural motifs into the polymer backbone or as side chains.

Organic light-emitting diodes (OLEDs) are complex multilayer devices that require a variety of materials with specific functions, including hole transport, electron transport, and light emission. Thiophene-based materials are widely used in all these layers. nih.govnih.govresearchgate.net The versatility of this compound allows for its derivatives to be tailored for these specific roles.

For example, by reacting this compound with appropriate aromatic amines, hole-transporting materials can be synthesized. Conversely, reaction with electron-deficient aromatic compounds can lead to electron-transporting materials. Furthermore, the core thiophene structure can be elaborated into complex, fused aromatic systems that are highly fluorescent and suitable for use as emitter materials in OLEDs. The ability to create donor-π-acceptor (D-π-A) type structures is particularly important for developing efficient OLED emitters. nih.gov

Table 2: Performance of Representative Thiophene-Based Organic Light-Emitting Diodes

| Emitter Material | Host Material | Turn-on Voltage (V) | Maximum External Quantum Efficiency (%) | Emission Color |

|---|---|---|---|---|

| DMB-TT-TPA | N/A (solution-processed) | 2.9 | 4.61 | Green nih.gov |

| Poly(fluorene-co-thiophene-S,S-dioxide) | N/A | 4 | Not specified, but noted as high efficiency | Varies with structure sci-hub.se |

Note: This table showcases the performance of various OLEDs that incorporate thiophene-based materials, illustrating the potential for materials derived from this compound to be used in similar applications.

Scaffold for Complex Heterocyclic Architectures

The two bromomethyl groups of this compound are ideally positioned for intramolecular and intermolecular cyclization reactions, making it an excellent scaffold for the construction of complex heterocyclic architectures. These fused-ring systems are of great interest in materials science due to their rigid, planar structures which can facilitate strong intermolecular π-π stacking and enhance charge transport.

A notable example of this type of reaction is the synthesis of thieno[3,4-b]thiophene (B1596311) derivatives. While direct examples using the 3,4-bis(bromomethyl) isomer can be inferred from similar reactions, the reaction of the isomeric 2,3-Bis(bromomethyl)thiophene with sodium sulfide (Na₂S) to yield 4,6-dihydrothieno[3,4-b]thiophene has been documented. This reaction demonstrates the utility of bis(bromomethyl)thiophenes in forming fused heterocyclic systems. The resulting thieno[3,4-b]thiophene core is a valuable building block for conductive polymers and small molecules used in organic electronics. nih.gov The planarity and electron-rich nature of the thienothiophene system lead to materials with low bandgaps and high charge carrier mobilities.

Furthermore, the bromomethyl groups can react with a variety of nucleophiles, not just sulfide ions, opening up pathways to a wide range of fused heterocyclic systems containing nitrogen, oxygen, or other heteroatoms. These complex architectures are foundational to the development of new generations of organic electronic materials with tailored properties.

Synthesis of Bis(triazolothiadiazines), Bis(quinoxalines), and Bis(dihydrooxadiazoles)

The bifunctional nature of thiophene derivatives, such as the structurally related 3,4-Bis(bromomethyl)thieno[2,3-b]thiophene, makes them ideal starting materials for the synthesis of symmetrical bis-heterocyclic compounds. The two reactive bromomethyl groups can undergo cyclocondensation reactions with various binucleophiles to yield elaborate molecular architectures.

Research has demonstrated that reacting 3,4-bis(bromomethyl)thieno[2,3-b]thiophene with two equivalents of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols leads to the formation of novel bis( researchgate.netresearchgate.neteurjchem.comtriazolo[3,4-b] researchgate.neteurjchem.compdx.eduthiadiazine) derivatives. Similarly, condensation with o-phenylenediamine derivatives yields bis(quinoxaline) systems. The reaction with bis(hydrazonoyl dihalides) serves as a pathway to produce bis(dihydrooxadiazoles). These synthetic routes highlight the utility of the bis(bromomethyl) functionality in constructing complex, fused heterocyclic systems linked by a central thiophene-based core.

Table 1: Synthesis of Bis-Heterocyclic Systems

| Starting Material | Reagent | Product |

|---|---|---|

| 3,4-Bis(bromomethyl)thieno[2,3-b]thiophene | 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols | Bis( researchgate.netresearchgate.neteurjchem.comtriazolo[3,4-b] researchgate.neteurjchem.compdx.eduthiadiazine) derivatives |

| 3,4-Bis(bromomethyl)thieno[2,3-b]thiophene | o-Phenylenediamine derivatives | Bis(quinoxaline) derivatives |

Formation of Novel Bis-thiazole and Other Fused Heterocycle Systems

The reactivity of the bromomethyl groups is also harnessed to create other important heterocyclic structures, such as bis-thiazoles. The synthesis typically involves the reaction of a bis(α-bromoketone) derivative with a thiosemicarbazone. While not a direct reaction of this compound itself, it can be readily converted into the necessary bis(α-bromoketone) precursor. This intermediate can then react with appropriate thiosemicarbazones in refluxing ethanol with a catalytic amount of triethylamine to yield the target bis-thiazole derivatives in good yields. This multi-step approach demonstrates the role of this compound as a foundational molecule for accessing more complex functional materials.

Furthermore, the compound serves as a precursor for various thiophene-fused ring systems. Palladium-catalyzed intramolecular C-H arylation reactions of thiophene derivatives are a powerful tool for constructing such fused systems. By first reacting this compound with appropriate phenols or alcohols, precursors for intramolecular cyclization can be formed, leading to complex, polycyclic heteroaromatic systems.

Contributions to Sensor Technology Development

Role in the Synthesis of Polymer-Based Transducers for Chemo- and Biosensors

Polythiophenes are a class of conducting polymers widely utilized in sensor technology due to their excellent thermal stability and tunable electronic and optical properties. researchgate.net The compound this compound is a key monomer for creating functionalized and cross-linked polythiophene networks that act as transducers in chemo- and biosensors. The two bromomethyl groups provide active sites for polymerization and for grafting other molecules onto the polymer backbone.

These reactive "handles" allow for post-polymerization functionalization, a strategy used to create sensitive materials for chemo-recognition. researchgate.net For instance, polymers synthesized from bromo-functionalized thiophenes can be modified to include specific receptors for analytes. The resulting conjugated polymer network can transduce the binding event into a measurable optical or electrical signal. The bifunctionality of this compound is particularly advantageous for creating robust, cross-linked polymer films, enhancing the stability and performance of the sensor device. Polythiophenes and their derivatives are known to be effective materials in a variety of biosensor applications, including DNA and gene detection. nih.gov

Materials for Selective Analyte Detection

The development of materials for selective analyte detection relies on the precise incorporation of recognition elements into a transducer matrix. Thiophene-based molecular sensors have demonstrated good selectivity for detecting specific metal ions, such as mercury(II). pdx.edu The versatility of this compound allows for the systematic introduction of chelating groups or other functionalities capable of selectively binding to target analytes.

Through nucleophilic substitution reactions at the bromomethyl positions, a wide array of functional groups can be attached to the thiophene core. This allows for the rational design of polymers with tailored affinities. For example, by attaching specific ligands, the resulting material can be engineered to detect metal ions, small organic molecules, or even biological macromolecules. The thiophene backbone provides the necessary electronic properties for signal transduction, while the appended functional groups confer selectivity for the analyte of interest.

Framework for Supramolecular Chemistry and Self-Assembling Systems

Design and Synthesis of Amphiphilic Molecules with Thiophene Cores

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules that self-assemble into larger, ordered structures. nih.gov Amphiphilic molecules, which contain both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, are fundamental building blocks for creating such self-assembling systems.

The structure of this compound provides an ideal scaffold for the design and synthesis of novel amphiphilic molecules. The central thiophene ring constitutes a rigid hydrophobic core. The two reactive bromomethyl groups can be functionalized through straightforward substitution reactions. By introducing long alkyl chains (hydrophobic tails) at one position and polar groups, such as polyethylene glycol or carboxylates (hydrophilic heads), at the other, a "bola-amphiphile" with a central aromatic core can be synthesized. Alternatively, reacting both bromomethyl groups with hydrophilic entities while having hydrophobic substituents on the thiophene ring itself can create other classes of amphiphiles. These thiophene-based amphiphilic molecules can then self-assemble in solution to form various nanostructures, such as micelles, vesicles, or nanofibers, driven by intermolecular forces like π–π stacking and hydrogen bonding. rsc.org

Investigations into Self-Assembly Properties of Derived Compounds

The strategic placement of reactive bromomethyl groups at the 3 and 4 positions of the thiophene ring in this compound makes it a valuable precursor for synthesizing molecules designed to undergo self-assembly. This process, where molecules spontaneously organize into ordered structures, is a cornerstone of supramolecular chemistry and is crucial for the bottom-up fabrication of novel nanomaterials. Research in this area has explored how derivatives of this compound can form complex architectures such as macrocycles and supramolecular polymers, driven by non-covalent interactions.

A significant area of investigation has been the synthesis of macrocycles, where the thiophene unit is incorporated into a larger ring structure. These cyclic compounds are of particular interest due to their unique host-guest chemistry, conformational properties, and potential applications in sensing and molecular recognition. While direct studies on the self-assembly of macrocycles derived specifically from this compound are emerging, substantial insights can be drawn from closely related analogues, such as those derived from 2,5-bis(mercaptomethyl)thiophene.

One notable approach involves a pnictogen-assisted self-assembly technique to form disulfide macrocycles nsf.gov. In this method, a dithiol precursor, which can be synthesized from the corresponding bis(bromomethyl)thiophene, undergoes dynamic covalent self-assembly in the presence of a pnictogen, such as antimony(III) chloride, and a mild oxidant. This process efficiently directs the formation of discrete macrocyclic disulfides, including dimers and trimers, while suppressing the formation of undesirable oligomers or polymers nsf.govresearchgate.net.

The resulting disulfide macrocycles can be subsequently converted into more kinetically stable thioether macrocycles through a sulfur extrusion reaction nsf.gov. This "capture" step provides robust cyclic structures whose self-assembly properties and host-guest capabilities can be further investigated.

The investigation into the self-assembly of these derived compounds often involves a combination of analytical techniques. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are crucial for confirming the formation and size of the macrocycles in solution nsf.gov. The resulting self-assembled structures and their morphologies can be studied using microscopy techniques such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM), which provide real-space visualization of the organized molecules on surfaces.

The following interactive table summarizes the types of self-assembled structures formed from a thiophene-based dithiol precursor, analogous to a derivative of this compound, using the pnictogen-assisted method.

| Precursor | Self-Assembly Method | Resulting Structures | Characterization Techniques |

| 2,5-bis(mercaptomethyl)thiophene | Pnictogen-assisted disulfide formation | Dimer, Trimer, and larger macrocycles | Mass Spectrometry, NMR Spectroscopy, Single-Crystal X-ray Diffraction |

Further research is focused on tuning the size and functionality of these self-assembled macrocycles by modifying the precursor and the assembly conditions. The incorporation of the 3,4-disubstituted thiophene moiety is expected to impart distinct electronic and conformational properties to the resulting supramolecular architectures, opening up new avenues for the development of advanced materials with tailored functions.

Spectroscopic and Computational Characterization in Research on 3,4 Bis Bromomethyl Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3,4-Bis(bromomethyl)thiophene. Through various NMR experiments, the chemical environment of each proton and carbon atom can be mapped, providing a comprehensive picture of the molecule's architecture.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their neighboring protons. For this compound, the ¹H NMR spectrum is expected to be relatively simple and highly informative. The key signals would correspond to the protons on the thiophene (B33073) ring and the methylene (B1212753) (-CH₂Br) groups.

The two protons on the thiophene ring (at positions 2 and 5) are chemically equivalent due to the symmetry of the molecule. Therefore, they are expected to produce a single signal, a singlet, in the aromatic region of the spectrum, typically around δ 7.0-7.5 ppm. The chemical shift is influenced by the electron-withdrawing nature of the sulfur atom and the bromomethyl substituents.

The four protons of the two equivalent bromomethyl groups (-CH₂Br) would also give rise to a single signal, another singlet, typically in the range of δ 4.5-5.0 ppm. The downfield shift of these protons is due to the deshielding effect of the adjacent bromine atom. The integration of these signals would show a 1:2 ratio, corresponding to the two thiophene protons and the four methylene protons, respectively.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiophene H (2,5-H) | 7.0 - 7.5 | Singlet | 2H |

| Methylene H (-CH₂Br) | 4.5 - 5.0 | Singlet | 4H |

Note: The exact chemical shifts can vary depending on the solvent used for the NMR measurement.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, three distinct signals are expected in the ¹³C NMR spectrum, corresponding to the three different types of carbon atoms in the molecule.

The two equivalent carbons of the thiophene ring that are bonded to the bromomethyl groups (C3 and C4) would appear at a specific chemical shift, typically in the range of δ 140-145 ppm. The other two equivalent carbons of the thiophene ring (C2 and C5) are expected to resonate at a slightly different chemical shift, generally between δ 125-130 ppm. The carbons of the two equivalent bromomethyl groups (-CH₂Br) would produce a signal in the upfield region, typically around δ 25-30 ppm.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| Thiophene C (C2, C5) | 125 - 130 |

| Thiophene C (C3, C4) | 140 - 145 |

| Methylene C (-CH₂Br) | 25 - 30 |

Note: The exact chemical shifts can vary depending on the solvent used for the NMR measurement.

To further confirm the structural assignments made from 1D NMR data, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing unambiguous evidence for the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In the case of this compound, a COSY spectrum would be expected to show no cross-peaks, as the thiophene protons and the methylene protons are not coupled to each other, confirming their presence as singlets in the ¹H NMR spectrum.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H coupling). For this compound, an HMQC or HSQC spectrum would show a cross-peak connecting the signal of the thiophene protons (around δ 7.0-7.5 ppm) to the signal of the C2 and C5 carbons (around δ 125-130 ppm). Another cross-peak would connect the signal of the methylene protons (around δ 4.5-5.0 ppm) to the signal of the methylene carbons (around δ 25-30 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between different parts of the molecule. For this compound, the HMBC spectrum would be expected to show a correlation between the methylene protons and the C3/C4 carbons of the thiophene ring, as well as the C2/C5 carbons. Conversely, the thiophene protons would show correlations to the C3/C4 carbons and the methylene carbons. These correlations would definitively confirm the substitution pattern of the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₆H₆Br₂S), the expected exact mass can be calculated with high precision. The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 1:2:1, which is a definitive indicator of the presence of two bromine atoms.

Table 3: Expected HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₆H₆⁷⁹Br₂S | 267.8686 |

| [M+2]⁺ | C₆H₆⁷⁹Br⁸¹BrS | 269.8665 |

| [M+4]⁺ | C₆H₆⁸¹Br₂S | 271.8645 |

Note: The calculated masses are for the most abundant isotopes.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. For this compound, the fragmentation pattern would likely involve the loss of bromine atoms and the bromomethyl groups.

A common fragmentation pathway would be the loss of a bromine radical (•Br) from the molecular ion, leading to a fragment ion [M-Br]⁺. The subsequent loss of the second bromine radical would result in the [M-2Br]⁺ ion. Another likely fragmentation is the cleavage of the C-C bond between the thiophene ring and the bromomethyl group, leading to the formation of a tropylium-like ion or other stable carbocations. The analysis of these fragmentation patterns, in conjunction with the exact mass measurements from HRMS, provides strong evidence for the proposed structure of this compound.

Table 4: Potential Fragmentation Ions of this compound in Mass Spectrometry

| Fragment Ion | Proposed Structure/Loss |

| [M-Br]⁺ | Loss of one bromine radical |

| [M-CH₂Br]⁺ | Loss of a bromomethyl radical |

| [M-2Br]⁺ | Loss of two bromine radicals |

| [C₅H₅S]⁺ | Thienylmethyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ubc.ca The technique involves directing an X-ray beam onto a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms, bond lengths, bond angles, and intermolecular interactions can be elucidated. nih.govscielo.br

While a specific single-crystal X-ray diffraction study for this compound is not widely reported in the surveyed literature, the analysis of closely related brominated thiophene derivatives provides a clear framework for the expected structural features. For instance, crystallographic studies on compounds like 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole reveal precise measurements of the thiophene ring's geometry and the orientation of its substituents. uzh.ch

In a hypothetical crystal structure of this compound, X-ray diffraction would be expected to provide key data points such as:

Thiophene Ring Planarity: Confirmation of the near-planar geometry of the five-membered thiophene ring.

Bond Lengths and Angles: Precise measurements of C-S, C=C, and C-C bond lengths within the thiophene ring, as well as the C-C, C-H, and C-Br bond lengths of the bromomethyl groups.

Conformation of Substituents: The rotational orientation (torsion angles) of the two bromomethyl groups relative to the thiophene ring.

Intermolecular Interactions: Identification of non-covalent interactions, such as Br···Br, Br···S, or C-H···π interactions, which govern the molecular packing in the crystal lattice.

The table below illustrates typical data obtained from X-ray crystallographic analysis of a substituted thiophene derivative, providing a reference for the type of structural information that would be determined for this compound.

| Parameter | Typical Value (Å or °) | Information Gained |

|---|---|---|

| C-S Bond Length | 1.70 - 1.74 Å | Reflects the nature of the sulfur heteroatom within the aromatic ring. |

| C=C Bond Length | 1.36 - 1.38 Å | Characteristic of the double bonds within the conjugated thiophene system. |

| C-C (ring) Bond Length | 1.41 - 1.45 Å | Characteristic of the single bonds within the conjugated thiophene system. |

| C-C (substituent) Bond Length | ~1.51 Å | Standard sp2-sp3 carbon-carbon single bond length. |

| C-Br Bond Length | ~1.94 Å | Standard sp3 carbon-bromine single bond length. |

| C-S-C Bond Angle | ~92° | Defines the geometry of the five-membered ring at the sulfur atom. |

| C-C-Br Bond Angle | ~109.5° | Typical tetrahedral geometry around the methylene carbon. |

Vibrational and Electronic Spectroscopy

Spectroscopic techniques are essential for probing the functional groups and electronic properties of molecules. Infrared (IR) spectroscopy identifies molecular vibrations, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes. Each functional group has characteristic absorption frequencies, making IR spectroscopy a powerful tool for structural elucidation. For this compound, the IR spectrum would be dominated by vibrations of the thiophene ring and the bromomethyl substituents.

Key expected vibrational modes include:

C-H Stretching (Aromatic): Weak to medium bands typically appear above 3000 cm⁻¹, often around 3100-3050 cm⁻¹, corresponding to the stretching of the C-H bonds on the thiophene ring. globalresearchonline.net

C-H Stretching (Aliphatic): Bands corresponding to the symmetric and asymmetric stretching of the C-H bonds in the CH₂ groups would be observed in the 2950-2850 cm⁻¹ region.

C=C Ring Stretching: Strong absorptions in the 1600-1400 cm⁻¹ region are characteristic of the C=C bond stretching within the aromatic thiophene ring.

CH₂ Bending (Scissoring): A characteristic absorption for the methylene (CH₂) group is expected around 1465 cm⁻¹.

C-Br Stretching: The stretching vibration of the carbon-bromine bond typically gives rise to a strong absorption in the fingerprint region, usually between 650 and 550 cm⁻¹.

The table below summarizes the expected characteristic IR absorption frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3050 | Weak - Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| Thiophene Ring C=C Stretch | 1600 - 1400 | Medium - Strong |

| CH₂ Bending (Scissoring) | ~1465 | Medium |

| C-Br Stretch | 650 - 550 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher-energy excited state. For conjugated molecules like thiophene derivatives, the primary absorptions are due to π → π* transitions. The wavelength of maximum absorption (λmax) is sensitive to the extent of conjugation and the nature of any substituents on the aromatic ring. nii.ac.jp

The parent thiophene molecule exhibits a strong π → π* transition around 235 nm. nii.ac.jp The addition of substituents can cause a shift in this absorption band. For this compound, the bromomethyl groups are not expected to significantly extend the π-conjugation of the thiophene ring itself. However, they can influence the electronic environment, potentially leading to a modest bathochromic (red) shift compared to unsubstituted thiophene. In studies of polymers derived from this monomer, the extension of the conjugated backbone leads to significant red shifts into the visible region, which is a key property for applications in organic electronics. rsc.org

| Compound | Typical λmax (nm) | Electronic Transition |

|---|---|---|

| Thiophene | ~235 | π → π |

| This compound (Predicted) | 240 - 250 | π → π |

| Polythiophene Derivative | 450 - 600 | π → π* (extended conjugation) |

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for predicting and interpreting the properties of molecules and materials, providing insights that complement experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. e3s-conferences.org By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, energies, and various electronic properties. For this compound, DFT calculations can provide:

Optimized Geometry: Prediction of bond lengths, bond angles, and dihedral angles in the gas phase, which can be compared with X-ray crystallography data. nih.gov

Electronic Properties: Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for estimating the chemical reactivity and the electronic excitation energy of the molecule. A smaller gap generally implies higher reactivity. researchgate.net

Reactivity Descriptors: The distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Vibrational Frequencies: DFT can compute theoretical IR spectra, which aids in the assignment of experimental spectral bands. globalresearchonline.net

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -5.0 eV | Relates to the ability to donate an electron (oxidation potential). |

| LUMO Energy | -1.5 to -0.5 eV | Relates to the ability to accept an electron (reduction potential). |

| HOMO-LUMO Gap | 3.5 to 5.0 eV | Correlates with chemical stability and the energy of the first electronic transition (UV-Vis absorption). |

| Dipole Moment | 1.0 to 4.0 Debye | Indicates the overall polarity of the molecule. nih.gov |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. rsc.org While DFT is typically used for single molecules, MD is applied to larger systems, such as polymers in amorphous or crystalline states. Since this compound is a monomer for synthesizing polythiophenes, MD simulations are crucial for understanding the properties of the resulting polymers.

MD simulations on polythiophene systems can reveal:

Conformational Properties: The simulations can model the folding, twisting, and packing of polymer chains, including the stability of specific conformations like helical structures. tue.nl

Material Morphology: MD can predict the morphology of bulk materials, distinguishing between amorphous and more ordered, crystalline regions. This is critical as morphology strongly influences the electronic properties of polymer thin films used in devices. rsc.org

Mechanical and Thermal Properties: Properties such as the glass transition temperature (Tg) can be estimated by simulating the polymer's response to temperature changes. chemrxiv.org

Interactions with Other Molecules: MD is used to study the interface between polymer chains and other components in a blend, which is relevant for applications like organic solar cells. lammps.org

These simulations provide a molecular-level understanding that connects the structure of the monomer to the macroscopic properties of the final polymer material.

Future Research Directions and Emerging Trends for 3,4 Bis Bromomethyl Thiophene Chemistry

Exploration of Novel Reaction Pathways and Catalyst Development

The development of novel reaction pathways and more efficient catalytic systems is crucial for expanding the synthetic utility of 3,4-Bis(bromomethyl)thiophene. While established methods provide a basis for its use, future research will likely focus on overcoming existing limitations and enabling the synthesis of previously inaccessible molecular structures.

One promising area of investigation is the advancement of catalyst-transfer polymerization (CTP) techniques. While CTP has been successfully applied to various thiophene (B33073) monomers, challenges such as catalyst trapping can occur, particularly with nickel-based catalysts in the polymerization of certain thieno[3,2-b]thiophene derivatives. Future efforts will likely be directed towards the design of new nickel and palladium catalysts with tailored ligand spheres to enhance catalytic activity, control polymer chain growth, and prevent catalyst deactivation when polymerizing monomers like this compound. The development of catalysts that can facilitate living/controlled polymerization of this bifunctional monomer would enable the synthesis of well-defined block copolymers and other complex architectures.

Furthermore, the exploration of nickel-catalyzed C–H functionalization polymerization and Kumada catalyst-transfer polymerization (KCTP) presents opportunities for more atom-economical and efficient polymer syntheses. rsc.org Research into novel catalyst systems, such as those based on late transition metals with bulky ligands, may lead to catalysts with improved performance in olefin and conjugated polymer synthesis, potentially offering new pathways for the polymerization of this compound. mdpi.com

The development of catalysts for asymmetric synthesis will also be a significant future direction. The creation of chiral catalysts could enable the enantioselective functionalization of the thiophene core or the synthesis of chiral polymers with unique optoelectronic properties. rsc.org

| Catalyst System | Potential Advancement for this compound Chemistry |

| Advanced Ni/Pd Catalysts | Improved control over polymerization, enabling the synthesis of block copolymers and complex architectures. |

| Late Transition Metal Catalysts | Potential for novel polymerization pathways and the creation of high molecular weight polymers. |

| Chiral Catalysts | Enantioselective synthesis of functionalized derivatives and chiral polymers. |

| Photocatalysts | Light-induced polymerization and functionalization under mild conditions. |

Advancements in Sustainable and Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic methods to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

A key trend is the continued development and application of direct arylation polymerization (DArP). This method offers a more sustainable alternative to traditional cross-coupling reactions by avoiding the need for pre-functionalized organometallic reagents, thus reducing the number of synthetic steps and the generation of toxic byproducts. nih.gov Applying DArP to monomers derived from this compound could lead to more environmentally friendly routes for producing conjugated polymers.

The use of greener reaction media is another important area of research. The exploration of water as a solvent for palladium-catalyzed direct C-H arylation of thiophene derivatives has shown promise for reducing the reliance on volatile organic compounds. unito.it Future studies could adapt these aqueous conditions for reactions involving this compound, potentially leading to safer and more sustainable industrial processes.

| Sustainable Approach | Application to this compound Chemistry |

| Direct Arylation Polymerization (DArP) | A more atom-economical and environmentally friendly route to conjugated polymers. |

| Aqueous Synthesis | Use of water as a solvent to reduce reliance on volatile organic compounds. |

| Mild Reaction Conditions | Development of catalysts that function at lower temperatures, reducing energy consumption. |

| Flow Chemistry | Improved reaction efficiency, safety, and scalability for industrial applications. |

Integration into Next-Generation Advanced Functional Materials

The unique structure of this compound makes it an ideal building block for a new generation of advanced functional materials with tailored electronic and optical properties. Its ability to act as a cross-linking agent or as a monomer for the synthesis of extended conjugated systems opens up a wide range of possibilities for material design.

In the field of organic electronics, this compound can be used to synthesize novel organic semiconductors for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The introduction of this unit into polymer backbones can influence the material's morphology, charge transport properties, and stability. researcher.lifenih.gov For instance, the cross-linking of polymer chains via the bromomethyl groups could lead to the formation of robust, insoluble active layers in electronic devices, enhancing their operational stability.

The development of novel thiophene[3,4-b]thiophene-based polymer acceptors has shown great promise for high-performance all-polymer solar cells, and similar strategies could be employed with derivatives of this compound to create new acceptor or donor materials. rsc.org Furthermore, the synthesis of 3,4-disubstituted polythiophenes through post-polymerization modification of poly(3-alkylthiophene)s provides a route to materials with tailored functionalities. cambridge.org A similar approach could be envisioned for polymers derived from this compound, where the bromomethyl groups serve as reactive handles for further functionalization.

| Material Application | Role of this compound |

| Organic Field-Effect Transistors (OFETs) | As a building block for p-type or n-type organic semiconductors with enhanced stability. |

| Organic Photovoltaics (OPVs) | For the synthesis of novel donor or acceptor materials with tailored bandgaps and morphologies. |

| Organic Light-Emitting Diodes (OLEDs) | To create cross-linked charge transport layers for improved device lifetime. |

| Sensors | As a scaffold for creating chemosensitive materials that respond to specific analytes. |

Applications in Nanotechnology and Hybrid Material Systems

The integration of this compound into nanostructured materials and hybrid organic-inorganic systems is an emerging area with significant potential. The reactive bromomethyl groups can be used to covalently link the thiophene core to a variety of inorganic nanomaterials, creating novel hybrid materials with synergistic properties.